molecular formula C21H22ClN3O4 B2620905 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide CAS No. 941998-36-3

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide

Cat. No.: B2620905
CAS No.: 941998-36-3
M. Wt: 415.87
InChI Key: YWYAWKQOEGRUNU-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide is a synthetically produced small molecule designed for preclinical research and development. This compound features a complex structure that incorporates a benzodioxole group, a piperazine ring, and a chlorobenzyl moiety, a combination often explored in the design of potential enzyme inhibitors . Compounds with similar structural features, such as the benzodioxole and piperazine groups, are frequently investigated for their potential to interact with key enzymatic targets, including cyclooxygenase (COX) isoforms and various kinases . The integration of these pharmacophores suggests this compound may be of significant interest in mechanistic studies and screening assays aimed at inflammatory pathways or oncological signaling . Researchers can utilize this chemical as a tool compound to probe biochemical mechanisms, study structure-activity relationships (SAR), and support the development of novel therapeutic agents. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c22-17-4-1-15(2-5-17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-16-3-6-18-19(11-16)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYAWKQOEGRUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide
  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 357.81 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related benzodiazepine derivative showed promising IC50 values against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, suggesting that modifications in the piperazine ring can enhance anticancer properties .

2. Antimicrobial Properties

Compounds featuring the benzo[d][1,3]dioxole moiety have demonstrated antimicrobial activity. A study highlighted that derivatives with increased lipophilicity displayed enhanced antibacterial effects, which may also apply to the compound .

3. Neuropharmacological Effects

The piperazine scaffold is known for its role in central nervous system (CNS) activity. Compounds similar to this one have been evaluated for their anxiolytic and antidepressant effects. Structure-activity relationship studies suggest that modifications at the piperazine position can significantly affect receptor affinity and efficacy .

Structure-Activity Relationship (SAR)

The SAR of related compounds indicates that:

  • The presence of the benzo[d][1,3]dioxole enhances lipophilicity and biological activity.
  • Substituents on the piperazine ring can modulate receptor interactions and potency.
Modification Effect on Activity
Chlorine substitutionIncreases receptor affinity
Benzo[d][1,3]dioxole moietyEnhances lipophilicity and activity

Case Study 1: Cytotoxicity in Cancer Cell Lines

A synthesized analog similar to the compound was tested against MCF-7 and HCT-116 cells. The results showed an IC50 of 16.19 μM for HCT-116, indicating significant cytotoxic potential compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various derivatives, those with enhanced lipophilicity exhibited greater antibacterial activity against Staphylococcus aureus and Escherichia coli strains. This suggests that structural modifications can lead to improved antimicrobial properties .

Scientific Research Applications

Target Receptors

The compound is believed to interact with several central nervous system receptors, including:

  • Dopamine Receptors : Potential modulation of dopaminergic pathways may influence mood and behavior.
  • Serotonin Receptors : Interactions could affect serotonin levels, impacting anxiety and depression.
  • Norepinephrine Receptors : Modulation may alter stress responses and cognitive functions.

Biochemical Pathways

The compound's interaction with these receptors can influence various biochemical pathways:

  • Neurotransmitter Release : Changes in the release of neurotransmitters can affect neuronal communication.
  • Gene Expression : Modifications in receptor activity can lead to alterations in gene expression related to mood regulation and stress response.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties are influenced by the compound's structure:

  • Absorption : The piperazine ring may enhance solubility.
  • Metabolic Stability : The presence of the benzodioxole group could improve metabolic resistance.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 Value (μM)Reference
MCF-7 (Breast Cancer)16.19
HCT-116 (Colorectal Cancer)Not specified

These findings suggest that structural modifications can enhance anticancer properties.

Antimicrobial Properties

The compound has shown potential antimicrobial activity. Studies indicate that derivatives with increased lipophilicity exhibit enhanced antibacterial effects against pathogens such as:

PathogenActivity
Staphylococcus aureusEffective
Escherichia coliEffective

This suggests that structural modifications can lead to improved antimicrobial efficacy.

Neuropharmacological Effects

The piperazine scaffold is associated with various neuropharmacological effects:

  • Anxiolytic Effects : Similar compounds have been studied for their potential to reduce anxiety.
  • Antidepressant Effects : Modifications at the piperazine position can significantly affect receptor affinity and efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy:

ModificationEffect on Activity
Chlorine SubstitutionIncreases receptor affinity
Benzo[d][1,3]dioxole MoietyEnhances lipophilicity and biological activity

These insights into structural modifications aid in the design of more effective derivatives.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A synthesized analog was tested against MCF-7 and HCT-116 cells. The results showed an IC50 of 16.19 μM for HCT-116 cells, indicating significant cytotoxic potential compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various derivatives, those with enhanced lipophilicity exhibited greater antibacterial activity against Staphylococcus aureus and Escherichia coli strains. This suggests that structural modifications can lead to improved antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Linked Acetamide Derivatives
Compound Name Structural Features Biological Activity Key Findings Reference
Target Compound Benzo[d][1,3]dioxole, piperazine, 4-chlorobenzyl Not explicitly reported Structural similarity to CNS ligands; potential metabolic oxidation at benzodioxole
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazole-sulfonyl, 3,5-difluorophenyl Antimicrobial (gram-positive bacteria) High activity against S. aureus; Rf = 0.30 (n-hexane/EtOAc)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) 4-Methoxyphenyl substituent Synthetic intermediate Synthesized via silver-catalyzed decarboxylation; Rf = 0.30
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine (Piribedil 45) Piperazine-pyrimidine backbone Dopamine D2/D3 agonist Used in Parkinson’s disease; NMR data confirmed structure

Key Observations :

  • The 4-chlorobenzyl group in the target compound may enhance lipophilicity and receptor affinity compared to 4-methoxyphenyl (4p) or difluorophenyl (47) derivatives .
  • Unlike Piribedil (45), which lacks the oxoacetamide moiety, the target compound’s acetamide group could influence selectivity for non-dopaminergic targets .
Chlorobenzyl-Substituted Analogs
  • The target compound’s simpler structure (lacking the pyrrolidine dione) may improve metabolic stability.
  • Anti-inflammatory Indole Analogs (122–125) :

    • Compounds like (5-chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methadone (125) show COX-2 inhibition with low cytotoxicity .
    • The target compound’s benzodioxole group may confer distinct anti-inflammatory or antimicrobial properties compared to indole-based systems.

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